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Abstract

This technical guide provides an in-depth overview of ESI-09, a potent and specific non-cyclic
nucleotide inhibitor of Exchange Protein Directly Activated by cAMP (EPAC). We delve into the
discovery of ESI-09 through high-throughput screening, its mechanism of action as a
competitive inhibitor of cAMP binding to EPAC1 and EPAC2, and a detailed exposition of its
chemical synthesis. This document consolidates key quantitative data, presents detailed
experimental protocols for its synthesis and biological evaluation, and provides visual
representations of the pertinent signaling pathways and experimental workflows to facilitate a
comprehensive understanding for researchers and drug development professionals.

Discovery and Mechanism of Action

ESI-09, with the chemical name 3-(5-tert-butyl-isoxazol-3-yl)-2-[(3-chloro-phenyl)-hydrazono]-3-
oxo-propionitrile, was identified from a high-throughput screening (HTS) of a 14,400 compound
library.[1] The screening assay was designed to identify small molecules that could compete
with the fluorescent cAMP analog 8-NBD-cAMP for binding to EPAC2.[2] ESI-09 emerged as a
promising hit, demonstrating the ability to reduce both EPAC1 and EPAC2 guanine nucleotide
exchange factor (GEF) activity to basal levels.[1]

Subsequent studies have elucidated that ESI-09 acts as a competitive inhibitor, directly vying
with cAMP for the binding pocket of both EPAC1 and EPAC2.[2][3] This competitive inhibition
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prevents the conformational change in EPAC proteins that is necessary for the activation of
their downstream effector, the small GTPase Rapl. ESI-09 has shown selectivity for EPAC
proteins over Protein Kinase A (PKA), another primary cAMP effector, making it a valuable tool
for dissecting the specific roles of the EPAC signaling pathway.

Quantitative Biological Data

The inhibitory potency of ESI-09 and its analogs has been quantified in various studies. The
half-maximal inhibitory concentration (IC50) values are critical metrics for understanding its

efficacy.

Assay
Compound Target IC50 (pM) . Reference

Conditions

In the presence
ESI-09 EPAC1 32+04

of 25 uM cAMP

In the presence
ESI-09 EPAC2 14+0.1

of 25 uM cAMP

In the presence
ESI-09 EPAC1 10.8

of 20 pM cAMP

In the presence
ESI-09 EPAC2 4.4

of 20 uM cAMP

Chemical Synthesis

An efficient, three-step synthesis of ESI-09 has been developed, starting from inexpensive and
commercially available materials, with a total yield of approximately 53%.

Synthesis of 5-tert-butylisoxazole-3-carboxylic acid
ethyl ester (Intermediate 1)

The synthesis begins with the formation of the isoxazole ring.

o Reaction: Pinacolone is reacted with diethyl oxalate in the presence of a base like sodium
hydride (NaH) to form a [3-diketone intermediate. This intermediate is then treated with
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hydroxylamine hydrochloride to yield the 5-tert-butylisoxazole-3-carboxylic acid ethyl ester.

One-pot Synthesis of 3-(5-tert-butylisoxazol-3-yl)-3-oxo-
propionitrile (Intermediate 2)

A modified one-pot protocol is used to generate the key cyanomethyl ketone intermediate.

o Reaction: The 5-tert-butylisoxazole-3-carboxylic acid ethyl ester is reacted with acetonitrile in
the presence of methyllithium (MeLi) at low temperatures. The reaction is then quenched
with acetic acid to yield the crude 3-(5-tert-butylisoxazol-3-yl)-3-oxo-propionitrile, which is
used in the next step without further purification due to its instability on silica gel.

Synthesis of ESI-09

The final step involves a coupling reaction.

¢ Reaction: An aryldiazonium salt is prepared from 3-chloroaniline using sodium nitrite and
hydrochloric acid at 0°C. This is then directly coupled with the crude cyanomethyl ketone
intermediate in the presence of sodium acetate to afford the final product, ESI-09.

Experimental Protocols
Chemical Synthesis of ESI-09

Step 1: One-pot synthesis of 5-tert-butylisoxazole-3-carboxylic acid ethyl ester

To a solution of pinacolone (5.0 g, 50.0 mmol) in 100 mL of THF at 0°C, add NaH (60%
dispersion in mineral oil, 2.2 g, 55.0 mmol).

o Stir the reaction mixture at room temperature for 30 minutes.
e Cool the mixture to 0°C and add diethyl oxalate (7.3 g, 50.0 mmol).
e Stir the resulting mixture at room temperature overnight.

» To the solution, add hydroxylamine hydrochloride (3.8 g, 55.0 mmol) dissolved in 100 mL of
ethanol dropwise.

o Heat the mixture at reflux for 16 hours.
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« Filter the sodium chloride precipitate and concentrate the filtrate under reduced pressure.
Step 2: One-pot synthesis of 3-(5-tert-butylisoxazol-3-yl)-3-oxo-propionitrile

o Under a nitrogen atmosphere, dissolve acetonitrile (0.41 g, 10.0 mmol) in 5 mL of anhydrous
THF and cool to -78°C.

e Add 1.6 M methyllithium in diethyl ether (3.1 mL, 5.0 mmol) and stir at -78°C for 30 minutes.

e Add a solution of 5-tert-butylisoxazole-3-carboxylic acid ethyl ester (0.5 g, 2.5 mmol) in 5 mL
of THF dropwise.

o Stir the solution at -78°C for 1 hour.

e Quench the reaction with acetic acid (0.3 g, 5.0 mmol). The crude product is used directly in
the next step.

Step 3: Synthesis of 3-(5-tert-Butylisoxazol-3-yl)-2-[(3-chlorophenyl)-hydrazono]-3-oxo-
propionitrile (ESI-09)

e To a solution of 3-chloroaniline (30 mg, 0.24 mmol) in 1 mL of H20 cooled to -5°C, add 0.24
mL of 1 N HCI (aq.).

 To this acidic aniline solution, add a 1 mL solution of sodium nitrite (16 mg, 0.24 mmol) in
H20 dropwise to generate the aryldiazonium salt solution.

» To the aryldiazonium salt solution, add sodium acetate (33 mg, 0.4 mmol).

e Finally, add a 1 mL solution of crude 3-(5-tert-butylisoxazol-3-yl)-3-oxo-propionitrile (38 mg,
0.2 mmol) in ethanol.

The desired product, ESI-09, will precipitate and can be collected.

EPAC Guanine Nucleotide Exchange Factor (GEF) Assay

This fluorescence-based assay measures the rate of GDP release from Rapl, which is
catalyzed by the GEF activity of EPAC.
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Principle: A fluorescently labeled GDP analog (e.g., BODIPY-GDP) is pre-loaded onto Rapl.
Upon EPAC-mediated exchange for unlabeled GTP, the fluorescence of the probe changes,
allowing for real-time monitoring of the exchange reaction.

Procedure: a. Incubate purified Raplb (1-167) with BODIPY-GDP. b. In a 96-well plate,
combine the Raplb-BODIPY-GDP complex with purified EPAC1 or EPAC2. c. Initiate the
reaction by adding a mixture of cCAMP and varying concentrations of ESI-09. d. Monitor the
change in fluorescence over time using a fluorescence plate reader. e. Calculate the initial
rates of GDP release and determine the IC50 value of ESI-09.

EPAC-Mediated Akt Phosphorylation Assay

Culture pancreatic cancer cells (e.g., AsPC-1) in appropriate media.
Serum-starve the cells to reduce basal Akt phosphorylation.

Pre-treat the cells with varying concentrations of ESI-09 for a specified time.
Stimulate the cells with an EPAC-specific cAMP analog, such as 007-AM (10 uM).
Lyse the cells and collect the protein extracts.

Perform Western blot analysis using antibodies specific for phosphorylated Akt (at Thr308
and Ser473) and total Akt.

Quantify the band intensities to determine the effect of ESI-09 on Akt phosphorylation.

EPAC-Mediated Insulin Secretion Assay

Plate insulin-secreting cells (e.g., INS-1) in 96-well plates.

After overnight incubation, replace the medium with Krebs-Ringer bicarbonate (KRB) buffer
containing low glucose (e.g., 2.9 mM) and incubate for 2 hours.

Treat the cells with varying concentrations of ESI-09 or a vehicle control in fresh KRB
containing high glucose (e.g., 11.8 mM) for 10 minutes.

Stimulate the cells with an EPAC activator (e.g., 10 uM 007-AM) for 30 minutes.
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¢ Collect the supernatant and quantify the amount of secreted insulin using an ELISA kit.

Visualizations
Signaling Pathways
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Starting Materials:
Pinacolone,
Diethyl Oxalate,
3-Chloroaniline

Step 1:
One-pot synthesis of
5-tert-butylisoxazole-3-carboxylic
acid ethyl ester

Step 2:
One-pot synthesis of
3-(5-tert-butylisoxazol-3-yl)-3-oxo-propionitrile

Step 3:
Coupling with aryldiazonium salt
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b560499?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

